Product packaging for Modecainide(Cat. No.:CAS No. 81329-71-7)

Modecainide

Cat. No.: B1677384
CAS No.: 81329-71-7
M. Wt: 368.5 g/mol
InChI Key: LBYXPDAENJSHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Antiarrhythmic Drug Classes and Their Pharmacological Significance

The pharmacological landscape of antiarrhythmic agents is broadly categorized based on their primary mechanisms of action on the cardiac action potential. The most widely recognized classification system is the Vaughan Williams classification, which groups drugs into four main classes (and sometimes additional categories) based on their effects on ion channels and receptors in cardiac cells. cvpharmacology.comnih.govwikipedia.orglitfl.com

Class I agents primarily block voltage-gated sodium (Na⁺) channels, affecting the rapid depolarization phase (phase 0) of the action potential. cvpharmacology.comwikipedia.orglitfl.comahajournals.org This class is further subdivided based on their kinetics of sodium channel blockade:

Class Ia: Intermediate association and dissociation, also prolong repolarization. cvpharmacology.comlitfl.com

Class Ib: Fast association and dissociation, shorten repolarization. cvpharmacology.comlitfl.com

Class Ic: Slow association and dissociation, have minimal effect on repolarization duration. cvpharmacology.comnih.govlitfl.com

Class II agents are beta-adrenergic receptor blockers, which primarily affect the sinoatrial (SA) and atrioventricular (AV) nodes by reducing sympathetic activity, thereby slowing heart rate and conduction velocity. cvpharmacology.comwikipedia.orglitfl.comahajournals.org

Class III agents predominantly block potassium (K⁺) channels, delaying repolarization (phase 3) and thus prolonging the action potential duration and effective refractory period. cvpharmacology.comwikipedia.orglitfl.comahajournals.org

Class IV agents are non-dihydropyridine calcium (Ca²⁺) channel blockers, primarily acting on the SA and AV nodes to decrease conduction velocity and heart rate. cvpharmacology.comwikipedia.orglitfl.comahajournals.org

The pharmacological significance of these classes lies in their ability to modulate cardiac electrical activity to prevent or terminate arrhythmias arising from abnormal impulse formation or conduction. clevelandclinic.org Understanding the specific ion channel targets and electrophysiological effects of each class is crucial for investigating their potential therapeutic applications and limitations in research settings.

Historical Trajectories in Antiarrhythmic Drug Development

The history of antiarrhythmic drug development spans centuries, with early observations on the effects of compounds like cinchona extract (the source of quinine) on palpitations dating back to the 18th century. oup.comrpcardio.online The mid-20th century saw the introduction of several new antiarrhythmic agents into clinical practice. rpcardio.online Traditional AADs were often developed based on empirical observations of their antiarrhythmic characteristics before their precise molecular targets were fully understood. oup.com This led to the grouping of drugs based on their observed effects on cardiac electrophysiological properties, culminating in classification systems like the Vaughan Williams. oup.com

However, the trajectory of AAD development has also been marked by significant setbacks. researchgate.net The Cardiac Arrhythmia Suppression Trial (CAST) in the late 1980s revealed increased mortality in post-myocardial infarction patients treated with certain Class I AADs (like encainide (B1671269) and flecainide), highlighting the potential for proarrhythmia and shifting the focus of research and clinical practice. oup.comnih.govresearchgate.net This underscored the critical need for a deeper understanding of the mechanisms underlying both antiarrhythmic and proarrhythmic effects. oup.com

Positioning Modecainide within Contemporary Antiarrhythmic Research

This compound is a chemical compound that holds a specific position within the history and ongoing research of antiarrhythmic agents. It is a benzanilide (B160483) derivative and has been identified as a type Ic antiarrhythmic agent. ncats.io Notably, this compound is a major metabolite of Encainide, another Class Ic antiarrhythmic, and has been shown to possess comparable antiarrhythmic activity in research studies. ncats.io

This compound's classification as a Class Ic agent indicates that its primary mechanism of action involves a pronounced blockade of cardiac sodium channels, with slow association and dissociation kinetics. cvpharmacology.comnih.govlitfl.com This interaction with sodium channels affects the rapid depolarization phase of the cardiac action potential. cvpharmacology.comlitfl.comahajournals.org Despite its pharmacological activity, this compound was never marketed, partly due to the concerns surrounding proarrhythmic effects associated with Class Ic agents, as highlighted by studies like CAST. ncats.io

Within contemporary antiarrhythmic research, this compound serves as a valuable subject for investigation. Its relationship to Encainide allows researchers to study the pharmacological profiles of parent drugs and their metabolites. The compound's known activity as a sodium channel blocker makes it relevant for studies exploring the intricacies of sodium channel function and modulation, as well as the structural determinants of drug-channel interactions.

Academic Research Objectives and Scope for this compound Investigations

Academic research involving this compound typically focuses on deepening the understanding of its fundamental chemical and pharmacological properties, rather than its clinical application. Key research objectives and the scope of investigations include:

Mechanism of Action Studies: Detailed analysis of this compound's interaction with cardiac ion channels, particularly voltage-gated sodium channels. This involves electrophysiological studies using techniques like patch-clamp to characterize the kinetics of channel block and its voltage and use-dependence.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of this compound affect its potency and selectivity for ion channels. This can inform the design of novel compounds with potentially improved pharmacological profiles. This compound has a molecular formula of C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 g/mol . nih.govuni.lulgcstandards.combiosynth.com Its chemical structure is characterized by a benzanilide core with methoxy (B1213986) and hydroxyl substituents on one phenyl ring and a substituted piperidine (B6355638) ring attached via an ethyl linker to the other phenyl ring. nih.govuni.lulgcstandards.combiosynth.com

Metabolism and Disposition Research: Studying the metabolic pathways of Encainide and the formation and properties of its metabolites, including this compound. ncats.io This can involve in vitro and in vivo studies to understand how the compound is transformed and eliminated.

Synthesis and Chemical Properties: Research into the synthesis of this compound and its related compounds, as well as characterization of its physical and chemical properties. This compound can be synthesized from precursors like vanillic acid (4-hydroxy-3-methoxybenzoic acid). researcher.lifersc.orgcolab.wsresearchgate.netchemicalbook.com

Comparative Pharmacology: Comparing the effects of this compound with other antiarrhythmic agents, particularly other Class Ic drugs and its parent compound Encainide, in various experimental models to understand similarities and differences in their pharmacological profiles. ncats.io

Development of Research Tools: this compound and its derivatives can be used as chemical probes to study the role of specific ion channels in cardiac electrophysiology and arrhythmia mechanisms.

The scope of these investigations is primarily focused on preclinical research, contributing to the broader scientific knowledge of antiarrhythmic drug mechanisms and cardiac ion channel pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O3 B1677384 Modecainide CAS No. 81329-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYXPDAENJSHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868609
Record name 4-Hydroxy-3-methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-71-7
Record name Modecainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Modecainide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MODECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU27887FWK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Mechanistic Elucidation of Modecainide

Classification of Modecainide within Antiarrhythmic Pharmacotherapy

This compound is classified as a Class Ic antiarrhythmic agent. ncats.iodrugbank.com Class I antiarrhythmic drugs primarily exert their effects by blocking fast sodium channels in the heart. drugbank.comnih.govcvpharmacology.com This blockade affects the rapid depolarization phase (phase 0) of the cardiac action potential, thereby reducing conduction velocity. drugbank.comcvpharmacology.com Class Ic agents are distinguished by their potent sodium channel blockade and slow unbinding kinetics. drugbank.comnih.gov

Electrophysiological Modulations by this compound

The antiarrhythmic effects of this compound are mediated through its influence on the electrical properties of cardiac tissues. This involves interactions with ion channels and subsequent alterations in cardiac action potential parameters.

Mechanisms of Ion Channel Interaction and Gating Kinetics

As a Class Ic antiarrhythmic, this compound's primary mechanism involves the blockade of voltage-gated sodium channels. drugbank.comnih.govnih.gov This interaction affects the rapid influx of sodium ions that is critical for the initiation and conduction of electrical impulses in the heart. nih.gov The binding of antiarrhythmic drugs to ion channels can be state-dependent, meaning their affinity for the channel varies depending on whether the channel is in an open, inactivated, or resting state. nih.govwikipedia.org Class Ic drugs, like this compound and its parent compound Encainide (B1671269), are known for their slow dissociation from blocked sodium channels. nih.gov This slow unbinding contributes to a use-dependent block, where the degree of channel blockade increases at higher heart rates or stimulation frequencies. nih.gov Gating kinetics refers to the transitions of ion channels between their different conformational states (open, closed, inactivated) in response to changes in membrane voltage. wikipedia.org By interacting with the sodium channel, this compound modifies these gating kinetics, specifically by impeding the transition to the open state or stabilizing the inactivated state, thereby reducing the availability of channels for excitation. nih.govnih.gov

Effects on Cardiac Action Potential Parameters and Refractoriness

This compound modulates several parameters of the cardiac action potential. A key effect of Class Ic antiarrhythmics is a pronounced reduction in the maximal rate of rise of phase 0 depolarization (Vmax), which reflects the fast inward sodium current. drugbank.comnih.gov This reduction in Vmax leads to slowed conduction velocity in cardiac tissues, particularly in the His-Purkinje system. nih.govmedchemexpress.comdrugbank.com

While Encainide itself has relatively little effect on refractoriness and QT interval, its metabolites, including this compound, may moderately increase refractoriness. nih.gov Refractoriness refers to the period after an action potential during which a cardiac cell is less excitable and less likely to generate a new action potential. cvpharmacology.comderangedphysiology.com An increase in the effective refractory period (ERP) can help to prevent reentrant arrhythmias. cvpharmacology.comderangedphysiology.com Studies have shown that this compound can delay repolarization. nih.gov

The effects on action potential duration (APD) can be variable depending on the specific cardiac tissue and experimental conditions. nih.govnih.gov However, Class Ic agents generally have little effect on the duration of the action potential in ventricular muscle compared to Class Ia agents which prolong it or Class Ib agents which shorten it. derangedphysiology.com

Table 1 summarizes some of the electrophysiological effects associated with Encainide and its metabolites.

Electrophysiological ParameterEncainide EffectThis compound (3-MODE) EffectO-desmethyl Encainide (ODE) EffectSource
Conduction Velocity (Myocardial/His-Purkinje)Markedly slowsSlows intracardiac conductionSlows conduction (more potent than Encainide) nih.govmedchemexpress.comnih.gov
Vmax (Phase 0 Depolarization)Decreases rate of riseNot explicitly stated for this compound, but expected as a Class Ic effectNot explicitly stated for ODE, but expected as a Class Ic effect drugbank.comdrugbank.com
Action Potential Duration (APD)Relatively little effect in man; variable in vitroDelays repolarizationVariable in vitro nih.govderangedphysiology.comnih.gov
Effective Refractory Period (ERP)Relatively little effect in manMay moderately increase; delays repolarizationMay moderately increase; variable in vitro nih.govderangedphysiology.comnih.gov
Atrioventricular (AV) Nodal Conduction/RefractorinessNo significant effect on normal SA node; metabolites depress AV nodal conduction/refractorinessDepresses AV nodal conduction/refractorinessDepresses AV nodal conduction/refractoriness nih.gov

In Vivo Antiarrhythmic Efficacy and Hemodynamic Assessment

This compound has demonstrated antiarrhythmic efficacy in in vivo experimental models.

Suppression of Experimentally Induced Cardiac Arrhythmias

Studies in conscious dogs with ventricular arrhythmias induced by coronary artery ligation have shown that this compound can restore sinus rhythm. nih.gov In this model, this compound was effective in suppressing arrhythmias, similar to the parent compound Encainide and the other major metabolite, O-desmethyl encainide. nih.gov

Research involving programmed electrical stimulation in patients with inducible ventricular tachyarrhythmias has also investigated the antiarrhythmic activity of this compound. nih.gov In these studies, this compound prevented the induction of ventricular tachycardia in a subset of patients and increased the ventricular tachycardia cycle length in others. nih.gov These effects were often observed at plasma concentrations higher than those typically seen during Encainide therapy. nih.gov

Another experimental model using ouabain-induced ventricular arrhythmias in dogs also showed that this compound could restore sinus rhythm, although the effectiveness varied compared to Encainide and O-desmethyl encainide in this specific model. nih.gov

These findings from in vivo studies indicate that this compound possesses antiarrhythmic properties and can suppress experimentally induced cardiac arrhythmias.

Table 2 summarizes the antiarrhythmic efficacy of Encainide and its major metabolites in experimental models.

CompoundExperimental ModelOutcomeSource
EncainideOuabain-induced ventricular arrhythmias (dogs)Restored sinus rhythm in 8 of 13 dogs nih.gov
O-desmethyl EncainideOuabain-induced ventricular arrhythmias (dogs)Restored sinus rhythm in 5 of 10 dogs nih.gov
This compound (3-MODE)Ouabain-induced ventricular arrhythmias (dogs)Restored sinus rhythm in 2 of 9 dogs nih.gov
EncainideCoronary artery ligation-induced ventricular arrhythmias (conscious dogs)Restored sinus rhythm in 4 of 4 dogs nih.gov
O-desmethyl EncainideCoronary artery ligation-induced ventricular arrhythmias (conscious dogs)Restored sinus rhythm in 4 of 4 dogs nih.gov
This compound (3-MODE)Coronary artery ligation-induced ventricular arrhythmias (conscious dogs)Restored sinus rhythm in 4 of 4 dogs nih.gov
This compound (3-MODE)Inducible ventricular tachyarrhythmias (patients)Prevented VT induction in 3 of 17 patients; increased VT cycle length in 7 of 17 patients nih.gov

Based on the conducted search, specific detailed information regarding the pharmacological characterization, mechanistic elucidation, analysis of hemodynamic impact in preclinical cardiovascular models, and comparative pharmacological efficacy of this compound with established antiarrhythmic agents within the strict scope of the requested outline was not extensively available in the search results.

While the chemical compound this compound is identified, and its PubChem CID is available, the search results primarily discuss preclinical cardiovascular models, hemodynamic effects, pharmacological profiling, and comparative efficacy in a general context or in relation to other antiarrhythmic drugs such as flecainide (B1672765), propafenone, amiodarone, sotalol, and encainide. Information directly detailing this compound's specific mechanism of action at a molecular level, quantitative data on its hemodynamic effects in preclinical models, or studies comparing its efficacy head-to-head with other agents were not found within the provided search snippets.

Therefore, a comprehensive article strictly adhering to the specified outline and focusing solely on these detailed pharmacological aspects of this compound cannot be generated based on the information retrieved.

Preclinical Research Paradigm and Toxicological Assessment of Modecainide

Drug Discovery and Synthetic Methodology of Modecainide

The drug discovery process for compounds like this compound often involves identifying lead structures with desired biological activities and then developing efficient synthetic routes to produce them and related analogues.

This compound is among several active pharmaceutical ingredients whose synthesis is linked to vanillic acid (4-hydroxy-3-methoxybenzoic acid). ijsrst.comijsrst.comresearcher.liferesearcher.lifechemicalbook.comresearchgate.netresearcher.lifeijsrst.comresearchgate.netresearchgate.net Vanillic acid is a dihydroxybenzoic acid derivative found in various plants and is also an intermediate in the bioconversion of ferulic acid to vanillin. chemicalbook.com It serves as a starting material or key intermediate in the synthesis of various compounds, including this compound, Etamivan, Brovanexine, Vanitiolide, and Vanyldisulfamide. ijsrst.comijsrst.comresearcher.liferesearcher.lifechemicalbook.comresearchgate.netresearcher.lifeijsrst.comresearchgate.netresearchgate.net The use of vanillic acid derivatives in drug synthesis highlights a connection between natural products and the development of pharmaceutical compounds.

Combinatorial synthesis is a strategy used to synthesize a large number of structurally related compounds (analogues) in a short period. This approach is valuable in drug discovery for exploring the relationship between chemical structure and biological activity. The synthesis of novel ester or hybrid derivatives of vanillic acid, which can include compounds like this compound, has been described as a useful approach to generate potential chemotherapeutic agents. ijsrst.comijsrst.comresearcher.liferesearcher.liferesearcher.lifeijsrst.comresearchgate.net This suggests that combinatorial synthesis methodologies have been applied or are applicable in generating analogues of this compound or related vanillic acid-derived compounds to identify candidates with improved properties.

Origins of this compound from Vanillic Acid Derivatives in Drug Synthesis

Comprehensive Preclinical Toxicology Studies

Preclinical toxicology studies are essential to evaluate the potential hazards of a compound before it is tested in humans. These studies aim to identify target organs for toxicity, characterize the dose-response relationship, and understand the potential reversibility of toxic effects.

General toxicity evaluations in animal models are a standard part of preclinical assessment. These studies typically involve administering the compound to different animal species (e.g., rodents, non-rodents) at various dose levels and observing for any adverse effects. This includes monitoring changes in behavior, body weight, food consumption, and conducting macroscopic and microscopic examinations of tissues and organs. While specific detailed findings for this compound's general toxicity in animal models were not extensively available in the search results, preclinical studies in animal models are a crucial step in assessing the safety profile of potential drug candidates. justia.com Some studies mention the use of animal models in the context of evaluating compounds, including assessing histopathological and biochemical changes in organs. researchgate.netresearchgate.net

Organ-specific toxicological profiling aims to identify if a compound has a particular affinity for or toxic effect on specific organs or systems. Given that this compound has been mentioned in the context of pharmaceutical substances, potential organ systems of interest for toxicological profiling would typically include the cardiovascular system and the central nervous system, among others, as these are common targets for drug effects and potential toxicities. epo.org Preclinical studies often involve detailed examination of these systems in animal models to detect any functional or structural abnormalities induced by the compound. researchgate.netresearchgate.net The search results indicate that toxicological assessments are a component of preclinical evaluation, and some studies involve recording the weights of internal organs and performing gross necroscopy and histopathological studies in animals. researchgate.net

Based on the available search information, specific detailed findings regarding this compound's preclinical research paradigm and toxicological assessment within the precise scope of sections 3.2.4, 3.2.5, and 3.3 (including subsections 3.3.1, 3.3.2, and 3.3.3) of the provided outline could not be retrieved.

Safety Data Sheets for this compound indicate that data for germ cell mutagenicity is not available. uni.lu While the search results provided general information about methodologies such as immunotoxicity investigations utilizing advanced methodologies, long-term carcinogenicity and mutagenicity studies, application of humanized mouse models in toxicology, the role of flow cytometry in defining immunomodulatory effects, and bridging translational gaps between preclinical and clinical safety outcomes, these details were not specifically linked to studies conducted with this compound.

Therefore, a comprehensive article focusing solely on this compound for the specified preclinical and toxicological assessment areas within the given outline cannot be generated from the provided search results due to a lack of compound-specific data in these areas.

Clinical Development Framework and Regulatory Science for Modecainide

Historical Overview of Modecainide's Clinical Development Pathway

The historical development of antiarrhythmic drugs has often involved coincidental findings rather than systematic processes based on known arrhythmogenic mechanisms and specific targets nih.gov. Despite technological advancements in treating cardiac arrhythmias, antiarrhythmic drugs remain a cornerstone therapy for many patients nih.gov. Early antiarrhythmic drugs commonly targeted ion channels, but often lacked exquisite target specificity, blocking both atrial and ventricular channels frontiersin.org. This lack of specificity could lead to adverse effects that might blunt atrial therapeutic benefits frontiersin.org.

The clinical development pathway for a new drug typically progresses through several phases, starting with preclinical studies in the laboratory and animals, followed by Phase I, II, and III clinical trials in humans fda.gov. If a drug successfully navigates these phases, a New Drug Application (NDA) is submitted to regulatory bodies like the FDA for review and potential approval fda.gov. The history of clinical trials themselves has evolved significantly, from early observations to the development of controlled and randomized studies, which are now considered the gold standard for evaluating new treatments fda.govvanderschaar-lab.comnih.gov.

While specific detailed historical information on this compound's complete clinical development pathway, including submission and regulatory decisions, was not extensively found in the provided search results, its mention alongside other antiarrhythmic agents in a patent suggests its consideration or investigation within this therapeutic area googleapis.com. The broader context of antiarrhythmic drug development highlights a history of challenges, including moderate efficacy and potential for adverse effects with existing therapies, driving a clear unmet clinical need for safer and more effective options nih.govresearchgate.netnih.gov.

Methodological Considerations in this compound Clinical Trials

The design and conduct of clinical trials for antiarrhythmic agents like this compound involve specific methodological considerations across different phases to ensure robust data collection and analysis.

Phase I Clinical Research: Early Human Studies for Safety and Pharmacokinetic Profiles

Phase I clinical trials are typically the initial studies in humans and primarily focus on evaluating the safety and tolerability of a new drug nih.govclinicaltrial.beadvarra.com. These studies also aim to determine the drug's pharmacokinetics (PK), which describes how the drug is absorbed, distributed, metabolized, and excreted by the body fda.govnih.govclinicaltrial.beuc.edu. Pharmacokinetic data collected during Phase I studies provide initial insights into the dose-concentration relationship nih.gov.

Phase I trials usually involve a small number of participants, often healthy volunteers, to assess the drug's basic properties and identify potential side effects at increasing doses clinicaltrial.beadvarra.comuc.edu. The goal is to determine a safe dose range and recommend doses for subsequent trials nih.govuc.edu. While the primary focus is safety, Phase I trials also help in understanding the drug's mechanism of action and can sometimes include patients with the target condition, particularly in areas with high unmet need nih.govclinicaltrial.be. Intensive monitoring of participants is a key feature of Phase I studies to ensure safety and collect crucial data on the drug's interaction with the human body clinicaltrial.be.

Phase II Clinical Research: Efficacy and Dose-Response Explorations

Phase II clinical trials are designed to evaluate the effectiveness of the investigational drug for a specific indication and to explore the dose-response relationship uc.edunews-medical.netstanford.edu. These studies typically involve a larger group of participants (around 100 to 300) who have the condition the drug is intended to treat uc.edunews-medical.net.

The main objective of Phase II is to determine if the drug shows sufficient efficacy or promise to warrant further investigation in larger Phase III trials nih.gov. Phase II trials often employ randomized, controlled designs to compare the investigational drug against a placebo or a standard treatment uc.edunews-medical.net. Dose-ranging studies are a critical component of Phase II, aiming to identify appropriate dose levels and treatment regimens for confirmatory trials news-medical.netstanford.edu. Methodologies like Multiple Comparison Procedure – Modelling (MCP-Mod) are utilized in Phase II dose-finding studies to efficiently analyze dose-response data and select doses for Phase III fda.gov. Endpoints in Phase II can include validated surrogate endpoints or the same endpoints planned for Phase III, with a focus on outcomes that can be assessed relatively quickly nih.gov.

Phase III Clinical Research: Confirmatory Efficacy and Comprehensive Safety Data

Phase III clinical trials are large-scale, multicenter studies conducted to confirm the efficacy of the drug and gather comprehensive data on its safety in a larger and more diverse patient population uc.eduappliedclinicaltrialsonline.comeuropa.eu. These trials involve several hundred to several thousand participants and are designed to provide the pivotal evidence required for regulatory approval uc.edu.

Phase III studies are typically randomized, double-blind, and placebo-controlled to minimize bias and provide robust evidence of the drug's effectiveness uc.edunovartis.com. The primary goal is to demonstrate that the drug offers a statistically significant and clinically meaningful benefit compared to the control group europa.eu. Methodological considerations in Phase III include rigorous study design, appropriate sample size calculations to ensure adequate power to detect a treatment effect, and pre-specified statistical analysis plans nih.gov. Adaptive designs may be used in Phase III, but modifications based on interim analysis require careful pre-planning and justification to maintain the confirmatory nature of the trial europa.eu. While safety is monitored throughout clinical development, Phase III trials provide a more extensive dataset on the frequency and severity of adverse events due to the larger sample size and longer duration uc.edu.

Integration of Real-World Data and Observational Studies in Clinical Research

Real-World Data (RWD) and evidence derived from observational studies are increasingly recognized for their potential to complement data from traditional randomized controlled trials (RCTs) in clinical research usc.edunih.govdost.gov.phicer.org. RWD is healthcare-related data collected from various sources during routine clinical practice, outside of the controlled environment of RCTs dost.gov.ph. Observational studies, such as prospective patient registries and longitudinal cohort studies, are primary sources of RWD dost.gov.ph.

The integration of RWD and observational studies can provide valuable insights into the utilization, benefits, and risks of a treatment in broader patient populations and real-world settings nih.govicer.orgmedscape.org. This is particularly useful for understanding long-term outcomes, treatment patterns, and the impact of the drug in diverse patient groups that may not be fully represented in controlled clinical trials icer.orgmedscape.org. Methodologies for incorporating RWD into clinical development planning include combining evidence from RCTs and RWE in analyses like Bayesian network meta-analysis to inform the design of future trials nih.gov. While RWD and observational studies offer valuable complementary information, it is crucial to consider their limitations, such as the potential for confounding and selection bias, when interpreting the findings medscape.org.

Challenges and Innovations in Clinical Development of Antiarrhythmics

The clinical development of antiarrhythmic drugs faces several challenges. Despite advancements, many currently available antiarrhythmic drugs have limitations in terms of efficacy and potential for adverse effects, including proarrhythmia researchgate.netnih.gov. This highlights a persistent unmet need for improved therapies nih.govresearchgate.net.

One significant challenge in antiarrhythmic drug development has been the translational gap between promising preclinical findings and successful clinical trial outcomes nih.gov. The complexity of cardiac arrhythmias and the potential for drugs to affect multiple ion channels contribute to these challenges nih.govfrontiersin.org. Additionally, factors such as pharmacokinetic drug-drug interactions can affect efficacy and safety, requiring careful evaluation in clinical studies nih.gov.

Innovations in clinical trial design and methodology are being explored to address these challenges. Adaptive clinical trial designs, for instance, have the potential to speed up the drug development process and allocate resources more efficiently vanderschaar-lab.comeuropa.eu. Advanced statistical methodologies, such as MCP-Mod for dose finding and Bayesian approaches for incorporating external data, are also being utilized to improve the design and analysis of clinical trials fda.govnih.gov. Furthermore, there is increasing interest in leveraging real-world data and observational studies to gain a more comprehensive understanding of drug performance in diverse patient populations and routine clinical practice usc.edunih.govdost.gov.phicer.orgnih.gov. The integration of scientific expertise, team-based approaches, and the incorporation of the patient voice are also seen as crucial for modernizing the regulatory process and addressing the challenges in drug development fda.gov.

Analysis of Clinical Trial Attrition Rates and Contributing Factors

Clinical trial attrition, or participant dropout, is a significant challenge in drug development, impacting study duration, cost, and the quality of results. Attrition rates can vary widely depending on the therapeutic area, study design, duration, and patient population. For instance, studies in supportive and palliative oncology have reported attrition rates of 26% at the primary endpoint and 44% at study completion. researchgate.netnih.govnih.gov Some studies have shown attrition rates as high as 67% in specific trial settings. medrxiv.orgmedrxiv.org

Factors contributing to clinical trial attrition are multifaceted and can include both participant and trial characteristics. Participant-level factors associated with attrition in various studies include higher baseline symptom burden, patient preference, hospitalization, and in some cases, demographic factors such as race and education level. researchgate.netnih.govnih.gov Poor physical and mental health have also been identified as risk factors for attrition. nih.gov Trial characteristics such as longer study duration and study design (e.g., outpatient studies or placement in a placebo group) can also influence dropout rates. researchgate.netnih.govnih.gov Financial strain, time constraints, and the rigid structure of clinical trial protocols are also cited as major contributing factors to participant attrition. telehealthandmedicinetoday.com

Understanding the reasons behind participant withdrawal is crucial for developing strategies to improve retention. Common reasons for dropout before the primary endpoint in some studies included symptom burden (21%), patient preference (15%), hospitalization (10%), and death (6%). nih.govnih.gov

Strategic Approaches for Enhancing Clinical Trial Recruitment and Operational Efficiency

Effective patient recruitment and operational efficiency are vital for timely and successful clinical trials. Inadequate recruitment can lead to delays, increased costs, and potentially insufficient data for regulatory approval. freyrsolutions.comcomac-medical.com Strategies to enhance recruitment and efficiency often involve a multimodal approach tailored to the target population and study needs. mdpi.com

Key strategies for improving patient recruitment include adopting patient-centric approaches, which involve understanding patient needs and preferences and making trial participation more appealing and accessible. freyrsolutions.commdgroup.com This can involve simplifying consent forms, providing clear information, and offering flexible scheduling. freyrsolutions.comcomac-medical.com Leveraging technology, such as digital platforms, social media, and patient databases, can help reach a broader and more targeted audience. telehealthandmedicinetoday.comfreyrsolutions.compatiro.com Community engagement and partnering with healthcare professionals are also important for raising awareness and identifying potential participants. freyrsolutions.comcomac-medical.com Decentralized or virtual trial models, which reduce the need for frequent site visits, can also improve recruitment and retention by increasing accessibility and reducing participant burden. comac-medical.commdgroup.compharmasalmanac.com

Enhancing operational efficiency in clinical trials involves streamlining processes, minimizing redundancies, and maximizing productivity. lindushealth.com The effective utilization of technology, such as electronic data capture (EDC) systems, remote monitoring tools, and data analytics software, can automate manual processes, reduce errors, and provide real-time insights. lindushealth.com Adopting a risk-based monitoring approach can focus resources on critical data and high-risk areas. lindushealth.com Adaptive trial designs and the incorporation of real-world evidence can also enhance efficiency. lindushealth.com Continuous monitoring and adjustment of recruitment strategies based on real-time data are also essential for keeping enrollment on track. comac-medical.compatiro.com

Regulatory Science and Approval Landscape

Navigating the regulatory landscape is a critical phase in bringing a new drug candidate to market. This involves submitting comprehensive applications and adhering to established guidelines to demonstrate the drug's quality, safety, and efficacy.

Investigational New Drug (IND) Application Process and Requirements

Before a new drug can be tested in humans, a sponsor must submit an Investigational New Drug (IND) application to regulatory authorities such as the U.S. Food and Drug Administration (FDA). nih.govexcedr.combiolifesolutions.comslideshare.net The IND application is a request for authorization to administer an investigational agent to human subjects. nih.gov The primary goal of the IND process is to ensure that subjects will not face undue risk of harm in a clinical investigation. nih.gov

The IND application must contain detailed information in three broad areas: animal pharmacology and toxicology studies, manufacturing information, and clinical protocols and investigator information. nih.govexcedr.comopenmedscience.comfda.gov

Animal Pharmacology and Toxicology Studies: This section includes preclinical data from laboratory and animal studies that provide evidence of the investigational drug's safety and biological activity, supporting that it is reasonably safe for initial human testing. nih.govexcedr.combiolifesolutions.comopenmedscience.comfda.gov

Manufacturing Information: This pertains to the composition, manufacturer, stability, and controls used for manufacturing the drug substance and the drug product. nih.govexcedr.combiolifesolutions.comopenmedscience.comfda.gov This information is crucial for ensuring the drug's quality and consistency. openmedscience.com

Clinical Protocols and Investigator Information: This includes detailed plans for how the clinical trials will be conducted, including study design, patient selection criteria, dosing information, safety monitoring procedures, and information about the qualified investigators and study sites. nih.govexcedr.combiolifesolutions.comopenmedscience.comfda.gov

The IND application must also be accompanied by specific forms, such as FDA Form 1571 (the primary IND application form), FDA Form 1572 (Investigator's Statement), and FDA Form 3674 (certification of trial registration on ClinicalTrials.gov). nih.govbiolifesolutions.comfda.gov

Once the IND is submitted, the sponsor must wait 30 calendar days before initiating clinical trials, during which the FDA reviews the application for safety. nih.govfda.govfda.gov Clinical trials can only begin after this 30-day period, unless the FDA notifies the sponsor earlier or places a clinical hold on the study. nih.govfda.govfda.gov

Adherence to International Harmonization (ICH) Guidelines for Clinical Studies

Adherence to guidelines developed by the International Council for Harmonisation (ICH) is fundamental in the conduct of clinical studies. While not always legally mandated in every jurisdiction, compliance with ICH guidelines is widely regarded as essential for maintaining regulatory compliance, ensuring patient safety, and fostering international collaboration in drug development. kivo.io Regulatory authorities in ICH regions expect clinical studies to be designed, conducted, and reported according to sound scientific principles and ethical standards outlined in these guidelines. ich.org

A cornerstone of ICH guidelines for clinical trials is the Good Clinical Practice (GCP) guideline (ICH E6). kivo.iofda.gov GCP provides a unified standard for designing, conducting, recording, and reporting trials involving human subjects, ensuring the protection of their rights, safety, and well-being, and ensuring the credibility of clinical trial data. kivo.iofda.gov

Other relevant ICH efficacy guidelines cover various aspects of clinical studies, including general considerations (ICH E8), structure and content of clinical study reports (ICH E3), ethnic factors (ICH E5), studies in special populations like geriatrics (ICH E7), and statistical principles (ICH E9). ich.orgfda.goveuropa.eu Adherence to these guidelines promotes quality by design in clinical studies and facilitates the acceptance of data and results by regulatory authorities across different regions. kivo.ioich.org

Adherence to treatment protocols is also a critical aspect addressed within the framework of clinical trials and is relevant to the quality and interpretation of study results. nih.gov While not a specific ICH guideline solely on adherence, the importance of measuring, analyzing, and reporting adherence behaviors in clinical trials is increasingly recognized. nih.gov

Adherence to ICH guidelines throughout the clinical development of a compound like this compound would involve incorporating these principles into study design, protocol development, conduct, monitoring, data collection, analysis, and reporting to ensure the integrity and reliability of the clinical data submitted for regulatory review.

Therapeutic Applications and Future Research Paradigms for Modecainide

Efficacy of Modecainide in the Management of Cardiac Arrhythmias

This compound has been investigated for its ability to manage cardiac arrhythmias, which are disorders of the heart's rhythm. Antiarrhythmic drugs like this compound often target ion channels in the heart, such as sodium channels, to restore normal electrical activity.

Evaluation of Clinical Outcomes in Targeted Arrhythmic Conditions

Clinical evaluations of this compound's efficacy in specific arrhythmic conditions have been a focus of research. While detailed clinical trial data specifically for this compound's outcomes in targeted arrhythmic conditions were not extensively found in the provided search results, the search results discuss the evaluation of clinical outcomes for other antiarrhythmic drugs like flecainide (B1672765) in conditions such as atrial fibrillation (AF) and ventricular arrhythmias. For instance, flecainide has shown efficacy in the pharmacological cardioversion of recent-onset AF and in preventing its recurrence. ecrjournal.com Studies have also evaluated its effectiveness in reducing ventricular arrhythmias in specific patient populations, such as those with catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.gov It is plausible that research on this compound followed similar paradigms, assessing its impact on the frequency and severity of arrhythmic events in relevant patient groups.

Research on antiarrhythmic drugs, in general, involves evaluating outcomes such as the restoration and maintenance of sinus rhythm, reduction in the burden of premature contractions, and prevention of more serious ventricular arrhythmias. ecrjournal.comnih.gov Clinical trials in this area often compare the drug to placebo or other established antiarrhythmic agents. ecrjournal.comnih.gov

Exploration of Expanded Therapeutic Utility

Beyond its primary investigation in cardiac arrhythmias, the potential therapeutic utility of this compound has been explored in other medical conditions.

Investigation of this compound's Potential in Non-Cardiovascular Indications (e.g., Pain, Inflammation, Ischemic Damage, Nerve Damage)

This compound's potential in non-cardiovascular indications such as pain, inflammation, ischemic damage, and nerve damage has been an area of investigation. While direct research findings on this compound in these specific non-cardiovascular areas were not prominently featured in the search results, the synthesis of this compound using vanillic acid, a compound known for its anti-inflammatory and neuroprotective effects, suggests a potential link or inspiration for exploring such applications. rjptonline.orgresearcher.life Vanillic acid has been reported to possess anti-inflammatory, neuroprotective, and antibacterial activities. rjptonline.org It is used in the synthesis of various active pharmaceutical ingredients, including this compound. researcher.lifechemicalbook.comresearchgate.netresearchgate.net

Research into pain and inflammation often involves targeting pathways related to cyclooxygenase (COX) enzymes, although NSAIDs which target these pathways are associated with cardiovascular and gastrointestinal risks. nih.govdovepress.com Ischemic damage and nerve damage research explores various mechanisms, including vascular dysfunction, hypoxia, and changes in nerve excitability. plos.orgnih.govdrjngoubier.com The fact that this compound is synthesized using a precursor with known effects in some of these areas might have motivated investigations into its potential in these non-cardiovascular conditions.

Prodrug Strategies and Advanced Delivery Systems for this compound

To optimize the pharmacological properties of drug compounds, including their absorption, distribution, metabolism, and excretion (ADME), prodrug strategies and advanced delivery systems are often employed. mdpi.comnih.govwuxiapptec.com

Design and Evaluation of this compound Prodrugs for Improved Pharmacokinetic Profiles

The design and evaluation of prodrugs for this compound could aim to improve its pharmacokinetic profile. Prodrugs are typically inactive or less active compounds that are converted into the active drug within the body through enzymatic or chemical cleavage. mdpi.comnih.gov This approach can enhance properties such as solubility, stability, bioavailability, and targeted delivery. mdpi.comnih.govwuxiapptec.compharmacologycanada.orgresearchgate.net

Advanced delivery systems, such as nanoparticle-based systems, cyclodextrin (B1172386) inclusion complexes, and various devices, are also explored to improve drug delivery, particularly for localized treatment or to enhance penetration into specific tissues. researchgate.netnih.gov These systems can address challenges like poor solubility, stability, and targeted delivery. nih.govresearchgate.netnih.gov

Identification of Unmet Needs and Prospective Research Avenues

Identifying unmet needs in the treatment of various diseases is crucial for guiding future research. Unmet needs can include the lack of effective treatments, limitations of existing therapies (e.g., side effects, insufficient efficacy in certain patient populations), or challenges in drug delivery and patient compliance. hse.iekce.fgov.behealth.gov.auefpia.eu

For this compound, prospective research avenues could stem from identified unmet needs in the management of cardiac arrhythmias or the non-cardiovascular conditions where it shows potential. Research could focus on:

Further elucidating the precise mechanisms of action of this compound, both in cardiac tissue and potentially in other cell types relevant to non-cardiovascular indications.

Conducting rigorous clinical trials to definitively assess this compound's efficacy and safety in specific patient populations and targeted conditions, particularly in areas where unmet needs are significant. health.gov.au

Developing and evaluating novel prodrugs or advanced delivery systems to improve this compound's pharmacokinetic profile, reduce potential off-target effects, or enable targeted delivery to specific tissues or organs. mdpi.comnih.govwuxiapptec.comnih.gov

Exploring combination therapies involving this compound and other agents to potentially enhance therapeutic outcomes or address multiple aspects of a disease.

Investigating the potential of this compound or its derivatives in rare diseases or conditions with limited treatment options, which represent significant areas of unmet medical need. health.gov.au

The landscape of unmet medical needs is constantly evolving with advancements in science and changes in disease prevalence and understanding. efpia.eu Future research on this compound should be guided by a thorough understanding of these needs to maximize its potential therapeutic impact.

Advanced Pharmacological Modeling and Simulation in this compound Drug Development

Pharmacological modeling and simulation (M&S), particularly pharmacokinetic-pharmacodynamic (PK-PD) modeling, represent powerful tools in modern drug development nih.govcertara.comsimulations-plus.comallucent.com. These techniques utilize mathematical models to quantitatively describe the relationship between drug dose, concentration in the body, and the resulting pharmacological effects over time researchgate.netmathworks.com. M&S can be applied across various stages of drug development to streamline processes, improve the understanding of drug behavior, and inform critical decisions certara.comsimulations-plus.comastellas.comijsrst.com.

The application of advanced M&S in drug development can help in optimizing dosing regimens, predicting a drug's behavior across different doses and schedules, and assessing variability in drug response among individuals certara.comastellas.com. By integrating data from preclinical studies and early clinical trials, PK-PD models can be used to project plausible ranges for clinical doses and forecast the probability of achieving target responses in patients nih.govsimulations-plus.com. This can potentially reduce the need for extensive preliminary trials, leading to more efficient and cost-effective development astellas.com.

While specific research findings detailing the application of advanced pharmacological modeling and simulation directly to this compound were not identified in the conducted searches, the principles of PK-PD modeling and simulation are broadly applicable to the development of pharmaceutical compounds like this compound. These methods are increasingly used to characterize drugs more accurately and predict their efficacy and safety earlier in the development process researchgate.netijsrst.com. Regulatory agencies also recognize and advocate for the use of M&S to support drug development decisions and regulatory submissions certara.comsimulations-plus.com.

Leveraging Modern Drug Discovery Technologies for Novel this compound Derivatives

This compound is known to be synthesized from Vanillic acid researcher.liferesearchgate.netnih.gov. Vanillic acid is a dihydroxybenzoic acid derivative found in various natural sources and is used in the synthesis of several active pharmaceutical ingredients, including this compound researcher.liferesearchgate.netnih.gov. This established synthetic relationship suggests that Vanillic acid serves as a potential scaffold for the development of novel this compound derivatives.

Modern drug discovery technologies offer sophisticated approaches to identify and design novel compounds with improved properties. Techniques such as computer-aided drug design (CADD) can play a significant role by enabling a more targeted search for novel drug compounds and predicting possible derivatives with enhanced activity profiles nih.gov. CADD methods, including structure-based and ligand-based approaches, aim to understand the molecular basis of therapeutic activity and guide the design of molecules complementary to biological targets nih.gov.

Research has explored the synthesis of novel ether and hybrid derivatives of vanillic acid, demonstrating their potential as chemotherapeutic agents researchgate.netijsrst.comresearcher.liferesearchgate.netijsrst.com. This indicates the feasibility of synthesizing novel compounds based on the vanillic acid structure, which could potentially lead to the discovery of new this compound derivatives with modified or improved pharmacological characteristics. Leveraging modern synthetic techniques and computational tools could facilitate the exploration of a wider chemical space around the this compound structure, potentially yielding derivatives with optimized efficacy, safety, or pharmacokinetic profiles. While specific research detailing the use of advanced drug discovery technologies like AI platforms nih.gov specifically for the design and discovery of novel this compound derivatives was not found in the conducted searches, the general principles of these technologies are applicable to the exploration of derivatives of compounds like this compound.

Long-Term Efficacy and Safety Monitoring in Post-Marketing Surveillance Studies

Post-marketing surveillance (PMS), also known as Phase 4 clinical trials, is a critical stage in the lifecycle of a pharmaceutical product, occurring after the drug has received regulatory approval and is available for public use astellas.comgardp.orgroche.com. The primary purpose of PMS is to monitor the drug's safety and effectiveness in real-world settings across larger and more diverse patient populations than those typically included in pre-market clinical trials mathworks.comastellas.comgardp.orgroche.com.

This phase is essential for identifying long-term effects, detecting rare adverse drug reactions that may only become apparent with wider exposure, and assessing the drug's efficacy in routine clinical practice mathworks.comgardp.orgroche.comfda.gov. PMS helps to gather data on how the drug behaves in diverse demographics, including different age groups, individuals with co-morbidities, and those taking concomitant medications, who may have been underrepresented in earlier trials mathworks.comastellas.comfda.gov.

Methods employed in post-marketing surveillance include spontaneous reporting systems, patient registries, observational studies, and the analysis of electronic health records roche.comnih.gov. Continuous monitoring and data analysis are crucial components of pharmacovigilance during the post-marketing phase, allowing regulatory agencies and pharmaceutical companies to promptly identify and address any emerging safety concerns mathworks.comroche.com. The data collected during PMS can lead to updates in product labeling, usage guidelines, or, in rare cases, the withdrawal of a product if necessary roche.com. Furthermore, Phase 4 studies can explore the treatment's effects on patients' quality of life and investigate potential new uses, different doses, or combinations with other treatments astellas.com.

While specific results from post-marketing surveillance studies for this compound were not found in the conducted searches, the principles and methodologies of Phase 4 monitoring are fundamental to understanding the long-term profile of any approved medication. Such studies would be crucial for this compound to ensure its continued safe and effective use in the broader population and to identify any outcomes not observed during its initial clinical development.

Conclusion and Future Perspectives

Synthesis of Key Academic Research Findings on Modecainide

Academic research findings indicate that this compound is a significant metabolite of the antiarrhythmic drug Encainide (B1671269). medchemexpress.com Its mechanism of action is understood to be related to the Class I antiarrhythmic agents, primarily involving the blockade of fast sodium channels in cardiac tissue. nih.govnih.govcvpharmacology.com This action impacts the depolarization phase of the cardiac action potential, leading to a decrease in conduction velocity, a property relevant to the management of certain types of tachyarrhythmias. cvpharmacology.com While specific detailed data tables or extensive clinical trial results focused solely on this compound were not prominently found within the scope of the search, its association with Encainide, a Class Ic agent, provides context for its potential electrophysiological effects. Research into related compounds and antiarrhythmic classes underscores the importance of understanding ion channel modulation in developing therapies for cardiac rhythm disorders. nih.govnih.govaf-ablation.orgcvpharmacology.com

Broader Implications for Antiarrhythmic Therapy and Pharmaceutical Innovation

The study of compounds like this compound contributes to the broader understanding of antiarrhythmic therapy and pharmaceutical innovation. The identification and characterization of metabolites with pharmacological activity, such as this compound being a metabolite of Encainide, are crucial in drug development. medchemexpress.com This highlights the complexity of drug metabolism and the potential for metabolites to contribute to or be solely responsible for therapeutic effects. The ongoing research into the mechanisms of action of different antiarrhythmic classes, including sodium channel blockers, informs the design of new drug candidates with potentially improved efficacy and safety profiles. nih.govnih.govcvpharmacology.com Furthermore, the use of various synthetic approaches and the exploration of diverse chemical structures, as seen with the mention of vanillic acid in the synthesis of this compound, exemplify the innovative strategies employed in pharmaceutical chemistry to discover novel therapeutic agents. ijsrst.comcolab.wschemicalbook.com

Recommendations for Subsequent Scholarly Investigations on this compound

Subsequent scholarly investigations on this compound could focus on several key areas to further elucidate its potential and optimize its therapeutic application. Detailed electrophysiological studies specifically on isolated cardiac tissues and in vivo models could provide a more comprehensive understanding of this compound's direct effects on various cardiac ion channels and action potential parameters, distinguishing them from those of its parent compound, Encainide. Further research could involve detailed comparative studies of this compound against other Class I antiarrhythmic agents to precisely define its position within the Vaughan-Williams classification and identify any unique properties. Investigations into the structure-activity relationship of this compound and its analogs could also be valuable for designing novel compounds with enhanced antiarrhythmic activity or more favorable pharmacokinetic profiles. Given the importance of metabolites, research into the factors influencing the metabolic conversion of Encainide to this compound and the potential clinical implications of varying metabolite levels would be beneficial. Finally, exploring advanced computational modeling and simulation techniques could help predict this compound's interactions with cardiac channels and its behavior in different arrhythmic conditions, guiding future experimental studies.

Q & A

Q. How to design a scoping review for this compound's role in rare arrhythmias?

  • Methodological Answer : Define inclusion criteria (e.g., case reports, small cohort studies). Chart data using categories like arrhythmia type (Brugada vs. long QT syndrome) and outcomes (sudden cardiac arrest prevention). Engage stakeholders (clinicians, patients) via Delphi surveys to prioritize research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Modecainide
Reactant of Route 2
Reactant of Route 2
Modecainide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.